3,4-Dichlorobenzyl isothiocyanate
Description
Historical Context and General Significance of Isothiocyanate Compounds
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group -N=C=S. wikipedia.org Their study dates back to the 19th century when they were identified as the compounds responsible for the pungent flavor of vegetables like mustard and horseradish. These compounds are primarily found in cruciferous vegetables of the Brassicaceae family, such as broccoli, cauliflower, kale, and cabbage. wikipedia.orgwisdomlib.org In plants, ITCs are formed from the enzymatic hydrolysis of glucosinolates, which are sulfur-containing precursors. wisdomlib.orgnih.gov This conversion happens when the plant tissue is damaged, releasing the enzyme myrosinase which then acts on the glucosinolates. nih.govmdpi.com
The significance of isothiocyanates extends to various fields, including agriculture and medicine. In agriculture, they have been explored as natural pesticides. In the realm of medicinal chemistry and chemical biology, ITCs have garnered substantial attention for their potential health benefits, particularly their chemopreventive and therapeutic properties. wisdomlib.orgnih.govresearchgate.net Research has demonstrated that ITCs can exhibit anti-cancer, anti-inflammatory, and antioxidant effects. mdpi.comresearchgate.netnih.gov These biological activities are attributed to their ability to modulate various cellular pathways, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with inflammatory processes. nih.govresearchgate.netresearchgate.netresearchgate.net
Overview of Dichlorobenzyl Isothiocyanates within Chemical Space
Within the broad class of isothiocyanates, dichlorobenzyl isothiocyanates represent a specific subgroup of synthetic derivatives. These compounds are characterized by a benzyl (B1604629) ring substituted with two chlorine atoms and an isothiocyanate functional group attached to the benzyl moiety. The positions of the chlorine atoms on the benzyl ring can vary, leading to different isomers such as 2,4-dichlorobenzyl isothiocyanate, 3,4-dichlorobenzyl isothiocyanate, and others. chemicalbook.com The presence and position of the chlorine atoms can significantly influence the electronic properties and, consequently, the biological activity of the molecule.
Rationale for Academic Investigation of this compound
The academic investigation into this compound (DCBIT) is driven by the broader interest in the therapeutic potential of isothiocyanates. The rationale for focusing on this specific compound stems from several key areas of scientific inquiry:
Antimicrobial Properties: Isothiocyanates have shown effectiveness against various bacteria and fungi, making them of interest for agricultural and potential pharmaceutical applications. nih.govsmolecule.com
Enzyme Inhibition: The ability of isothiocyanates to inhibit certain enzymes is a key aspect of their biological activity and a focal point for the development of therapeutic agents. smolecule.com
Antiproliferative and Anticancer Potential: A significant body of research suggests that isothiocyanates may possess anticancer properties by inducing apoptosis in cancer cells. researchgate.netsmolecule.comnih.gov
Properties
IUPAC Name |
1,2-dichloro-4-(isothiocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c9-7-2-1-6(3-8(7)10)4-11-5-12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSSHXWTNIGVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=C=S)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172379 | |
| Record name | Isothiocyanic acid, (3,4-dichlorobenzyl) ester | |
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Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18967-42-5 | |
| Record name | Benzene, 1,2-dichloro-4-(isothiocyanatomethyl)- | |
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| Record name | Isothiocyanic acid, (3,4-dichlorobenzyl) ester | |
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| Record name | 3,4-Dichlorobenzyl isothiocyanate | |
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| Record name | Isothiocyanic acid, (3,4-dichlorobenzyl) ester | |
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| Record name | 18967-42-5 | |
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| Record name | 3,4-DICHLOROBENZYL ISOTHIOCYANATE | |
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Synthetic Methodologies and Chemical Transformations of 3,4 Dichlorobenzyl Isothiocyanate
Established Synthetic Routes to 3,4-Dichlorobenzyl Isothiocyanate
The synthesis of isothiocyanates, including this compound, has traditionally relied on several well-established methods. nih.gov A predominant and widely practiced approach involves the reaction of a primary amine with a thiocarbonyl transfer reagent. nih.govchemrxiv.org The most common pathway begins with the formation of a dithiocarbamate (B8719985) salt, which is subsequently decomposed to yield the isothiocyanate. nih.gov
This two-step process typically involves reacting the primary amine, in this case, 3,4-dichlorobenzylamine, with carbon disulfide (CS2) in the presence of a base to form an intermediate dithiocarbamate salt. nih.govorganic-chemistry.org This intermediate is then treated with a desulfurizing agent to eliminate a sulfur atom and form the final isothiocyanate product. nih.gov Historically, toxic reagents like thiophosgene (B130339) were used, but modern methods employ a variety of safer and more efficient desulfurizing agents. nih.govmdpi.com Among the reagents used for this decomposition are tosyl chloride, propane (B168953) phosphonic acid anhydride (B1165640) (T3P®), and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). organic-chemistry.orgnih.gov
Precursor Synthesis and Reaction Optimization
The primary precursor for the synthesis of this compound is 3,4-dichlorobenzylamine. The optimization of the subsequent conversion to the isothiocyanate is critical for achieving high yields and purity. Studies on analogous syntheses have explored various parameters to enhance reaction efficiency.
For instance, in a microwave-assisted synthesis using DMT/NMM/TsO⁻ as the desulfurizing agent, reaction conditions such as the choice of base, solvent, temperature, and reaction time are crucial. nih.gov Optimization experiments for the synthesis of phenethyl isothiocyanate, a structurally related compound, demonstrated that using triethylamine (B128534) (Et₃N) as the base and dichloromethane (B109758) (DCM) as the solvent at 90°C for 3 minutes provides excellent yields. nih.gov The reaction proceeds through the in situ formation of a dithiocarbamate, which is then converted to the isothiocyanate by the desulfurizing agent. nih.govmdpi.com
Table 1: Optimization of Isothiocyanate Synthesis Conditions (Adapted from a Model Reaction) nih.gov
| Entry | Base (Equivalents) | Desulfurizing Agent (Equivalents) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Et₃N (4) | 1.0 | DCM | 90 | 3 | 90 |
| 2 | Et₃N (4) | 1.0 | DCM | 90 | 1 | 85 |
| 3 | Et₃N (4) | 1.0 | DCM | 70 | 3 | 70 |
| 4 | DBU (3) | 1.0 | DCM | 90 | 3 | 81 |
| 5 | Et₃N (3) | 1.0 | H₂O | 90 | 3 | 73 |
| 6 | Et₃N (3) | 1.3 | H₂O | 90 | 3 | 89 |
This table is based on the optimization of a model reaction for phenethylamine (B48288) and illustrates key parameters influencing yield.
Yield and Purity Considerations in Synthesis
Achieving high yield and purity is paramount, especially for applications in medicinal chemistry and materials science. Modern synthetic methods often report good to excellent yields, frequently exceeding 80% or 90%. organic-chemistry.orgnih.gov The use of efficient desulfurizing agents like tosyl chloride can produce isothiocyanates in yields ranging from 75–97% within short reaction times. nih.gov
For industrial-scale production, purification is a critical step. A patented method for preparing high-purity isothiocyanates involves purification by rectification (fractional distillation under reduced pressure). epo.org This process can effectively separate the desired product from starting materials and byproducts, achieving a purity of greater than 99.7%. epo.org This level of purity is often required for pharmaceutical applications. epo.org The purification process typically involves collecting a middle fraction after an initial fraction is discarded, which significantly reduces impurities. epo.org
Novel Approaches and Green Chemistry Principles in this compound Synthesis
In response to the environmental impact and hazards associated with traditional chemical processes, significant research has been directed towards developing greener and more sustainable synthetic routes for isothiocyanates.
Catalytic and Biocatalytic Methods
Catalytic methods offer a significant advantage by reducing waste and improving reaction efficiency. A notable development is the use of elemental sulfur in combination with a catalyst. mdpi.com One such method involves the sulfurization of isocyanides, catalyzed by an amine base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org This reaction can proceed with as little as 2 mol% of the catalyst, representing a highly efficient process. rsc.org Transition metal catalysts, including those based on selenium, molybdenum, or rhodium, have also been shown to facilitate the generation of isothiocyanates from isocyanides and sulfur with excellent yields. mdpi.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. While specific biocatalytic routes for this compound are not widely documented, the principle has been demonstrated in related syntheses. For example, porcine pancreatic lipase (B570770) (PPL) has been successfully used as a biocatalyst to promote the cyclization reaction between β-ketothioamides (derivable from isothiocyanates) and β-nitrostyrenes. mdpi.com The enzymatic method showed superior efficiency and atom economy compared to traditional chemical catalysts like triethylamine, highlighting the potential for biocatalysis in this area of chemistry. mdpi.com
Atom Economy and Sustainable Synthesis Strategies
Atom economy is a key principle of green chemistry, focusing on maximizing the incorporation of material from the reactants into the final product. mdpi.com Syntheses that utilize elemental sulfur as the sulfur source are highly atom-efficient. mdpi.com For instance, the direct sulfurization of isocyanides to isothiocyanates is an addition reaction with 100% theoretical atom economy. mdpi.com
Sustainable synthesis strategies also focus on minimizing waste and using environmentally benign solvents. A method using catalytic amounts of an amine with elemental sulfur was optimized to use greener solvents like Cyrene™ and γ-butyrolactone (GBL). rsc.org This approach, combined with optimized column chromatography for purification, led to extremely low E-factors (a measure of waste generated), demonstrating a highly sustainable process. rsc.org Another green approach involves using a biphasic water/ethyl acetate (B1210297) solvent system with sodium bicarbonate as the base, which simplifies work-up and reduces reliance on volatile organic solvents. cbijournal.com
Chemical Reactivity and Derivatization Pathways of this compound
The isothiocyanate functional group (–N=C=S) is an electrophilic moiety, making it susceptible to attack by a wide range of nucleophiles. The central carbon atom of this group is the primary site of reaction. This reactivity allows for the derivatization of this compound into a variety of other compounds, particularly sulfur- and nitrogen-containing heterocycles. chemrxiv.org
Common derivatization pathways include:
Reaction with Amines: Isothiocyanates react readily with primary and secondary amines to form substituted thioureas. This is one of the most common reactions of this functional group. mdpi.com
Reaction with Alcohols and Thiols: In the presence of a suitable catalyst or base, isothiocyanates react with alcohols to form thiocarbamates and with thiols to form dithiocarbamates. mdpi.com
Reaction with N-acetyl-L-cysteine: For analytical purposes, isothiocyanates are often derivatized to facilitate detection and quantification. A common method involves reaction with the thiol group of N-acetyl-L-cysteine to form a stable conjugate. mdpi.comresearchgate.net
This versatile reactivity makes this compound a useful intermediate in the synthesis of more complex molecules for various applications. chemrxiv.org
Reactions with Amines Leading to Thioureas and Guanidines
The reaction of isothiocyanates with amines is a fundamental transformation that leads to the formation of substituted thioureas. These thioureas can then serve as precursors for the synthesis of guanidine (B92328) derivatives.
Thiourea (B124793) Formation
The addition of primary or secondary amines to the isothiocyanate group is a highly efficient and straightforward method for synthesizing N,N'-disubstituted thioureas. nih.govijacskros.com The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate. This process is typically high-yielding and can be performed under mild conditions, often at room temperature. nih.gov The versatility of this reaction allows for the creation of a large diversity of thiourea derivatives by simply varying the amine component. nih.gov For instance, reactions with aliphatic primary and secondary amines generally proceed readily, while reactions involving less reactive aromatic amines may require heating to achieve completion. nih.gov The general scheme for this reaction is a cornerstone in the synthesis of thiourea-based compounds. ijacskros.com
Table 1: Examples of Thiourea Synthesis from Isothiocyanates and Amines
| Isothiocyanate Precursor | Amine | Resulting Thiourea Structure | Reference |
|---|---|---|---|
| Phenyl isothiocyanate | Morpholine | 1-Morpholino-3-phenylthiourea | nih.gov |
| Benzyl (B1604629) isothiocyanate | Morpholine | 1-Benzyl-3-morpholinothiourea | nih.gov |
| Phenethyl isothiocyanate | Piperidine | 1-Phenethyl-3-(piperidin-1-yl)thiourea | nih.gov |
| This compound | Generic Primary Amine (R-NH₂) | 1-(3,4-Dichlorobenzyl)-3-alkyl/arylthiourea | ijacskros.com |
Guanidine Synthesis
Substituted guanidines can be synthesized from the thiourea derivatives obtained from this compound. This transformation is typically a two-step process that begins with the formation of the thiourea, followed by a desulfurization-guanylation reaction. researchgate.net In this subsequent step, the thiourea is activated, often with a desulfurizing agent, and then reacted with another amine to replace the sulfur atom and form the guanidinium (B1211019) core. researchgate.netorganic-chemistry.org One-pot methods have been developed where an isothiocyanate reacts with an amine to form a thiourea intermediate in situ, which is then converted directly to the guanidine by the addition of a second amine and a desulfurizing agent like diacetoxyiodobenzene (B1259982) (DIB) under mild, aqueous conditions. researchgate.net This approach provides a direct route from isothiocyanates to a diverse range of guanidine compounds. researchgate.net
Cycloaddition Reactions for Heterocyclic Scaffolds
The isothiocyanate group is a versatile component in cycloaddition reactions, enabling the synthesis of a wide variety of heterocyclic structures. These reactions leverage the π-electron system of the -N=C=S group to construct rings, which are prevalent scaffolds in medicinal chemistry.
The versatile reactivity of isothiocyanates allows for their use in diversity-oriented synthesis to construct various N-heterocycles. rsc.org For example, isothiocyanate intermediates can be used to build libraries of compounds such as 2-thioxo-quinazolinones, 1,2,4-thiadiazoles, and 2-imino thiazolines in a manner compatible with complex molecular systems. rsc.org The reaction of phenyl isothiocyanate with acetophenone (B1666503) enolate, for instance, leads to the formation of a thiazolidine (B150603) derivative, demonstrating the utility of isothiocyanates in constructing five-membered heterocyclic rings. wikipedia.org These reactions highlight the potential of this compound to serve as a key starting material for generating structural diversity in drug discovery and chemical biology. rsc.org
Table 2: Heterocyclic Scaffolds Synthesized from Isothiocyanate Precursors
| Heterocyclic Scaffold | Reaction Type | General Reactants | Reference |
|---|---|---|---|
| 2-Thioxo-quinazolinones | Cyclization | Isothiocyanate, Anthranilic acid derivative | rsc.org |
| 1,2,4-Thiadiazoles | Cycloaddition | Isothiocyanate, Amidoxime | rsc.org |
| 2-Imino thiazolines | Cyclization | Isothiocyanate, Propargylamine derivative | rsc.org |
| Thiazolidines | Cyclocondensation | Isothiocyanate, α-Halo ketone/enolate | wikipedia.org |
Modifications for the Introduction of Functional Groups
Beyond the synthesis of thioureas and heterocycles, the isothiocyanate group of this compound can be transformed to introduce other important chemical functionalities. The electrophilic carbon is susceptible to attack by various nucleophiles, not just amines. wikipedia.orgmdpi.com
One such transformation is the reaction with thiols. Under specific pH conditions (typically pH 6-8), the isothiocyanate group can react with a thiol to form a dithiocarbamate linkage. researchgate.net This reaction provides a method for conjugating the 3,4-dichlorobenzyl moiety to thiol-containing molecules.
Furthermore, the isothiocyanate group can undergo reduction. Electrochemical reduction of isothiocyanates provides a pathway to the corresponding thioformamides. wikipedia.org These transformations showcase the isothiocyanate as a versatile chemical handle that extends the synthetic utility of this compound beyond its most common reactions, allowing for the introduction of a broader range of functional groups.
Table 3: Functional Group Transformations of Isothiocyanates
| Reactant | Resulting Functional Group | Product Class | Reference |
|---|---|---|---|
| Primary/Secondary Amine | Thiourea | Thioureas | nih.govijacskros.com |
| Thiol | Dithiocarbamate | Dithiocarbamates | researchgate.net |
| Electrochemical Reduction | Thioformamide | Thioformamides | wikipedia.org |
| Anthranilic Acid | Thioxo-quinazolinone | N-Heterocycles | rsc.org |
Molecular Mechanisms of Action of 3,4 Dichlorobenzyl Isothiocyanate
Enzymatic Modulation and Inhibition Profiles of 3,4-Dichlorobenzyl Isothiocyanate
General studies on isothiocyanates indicate their potential to inhibit a range of enzymes, often through the electrophilic nature of the isothiocyanate group, which can react with nucleophilic residues on proteins. However, specific data for this compound is not available.
Identification of Target Enzymes and Isoforms
There are no specific studies in the reviewed scientific literature that identify the target enzymes or their specific isoforms for this compound. While some vendor information suggests potential enzyme inhibition, these claims are not substantiated by peer-reviewed research identifying the specific molecular targets.
Kinetic Characterization of Enzyme Inhibition (e.g., IC50 values)
A thorough search of scientific databases has not revealed any studies that report the kinetic characterization, such as IC50 values, for the inhibition of any enzyme by this compound. Without such data, it is impossible to quantify its inhibitory potency against any potential enzymatic targets.
Irreversible vs. Reversible Inhibition Mechanisms
The nature of the enzymatic inhibition by this compound, whether it acts as a reversible or irreversible inhibitor, has not been determined in the available literature. The isothiocyanate functional group is known to be capable of forming covalent bonds with biological macromolecules, which would suggest a potential for irreversible inhibition. However, without experimental evidence, this remains speculative for this specific compound.
Receptor Interactions and Ligand-Binding Dynamics
The interaction of this compound with cellular receptors is another area where specific scientific data is lacking.
Investigation of Vanilloid Receptor 1 (TRPV1) Agonism/Antagonism
There is no published research investigating the interaction of this compound with the Transient Receptor Potential Vanilloid 1 (TRPV1). While other isothiocyanates, such as allyl isothiocyanate, are known to interact with TRPV1, it is not scientifically sound to extrapolate these findings to the dichlorinated benzyl (B1604629) derivative. Therefore, its potential for agonism or antagonism at the TRPV1 receptor is currently unknown.
Exploration of Other Relevant Receptor Systems
No studies have been found that explore the interaction of this compound with any other receptor systems. Its broader pharmacological profile concerning receptor binding remains uncharacterized.
Cellular Signaling Pathway Perturbations Induced by this compound
The covalent modification of proteins by isothiocyanates can lead to the perturbation of numerous cellular signaling pathways that are critical for cell survival, proliferation, and inflammation.
Effects on Intracellular Calcium Homeostasis (e.g., FLIPR Assay)
There is currently no direct evidence from studies utilizing the Fluorometric Imaging Plate Reader (FLIPR) assay or other methods to indicate that this compound directly modulates intracellular calcium homeostasis. However, some isothiocyanates have been shown to induce oxidative stress, which can indirectly affect calcium signaling. For instance, reactive oxygen species (ROS) can impact the function of calcium channels and pumps, potentially leading to disruptions in intracellular calcium levels. Further research is required to determine if this compound has any direct or indirect effects on calcium signaling.
Modulation of Inflammation-Related Signaling Cascades
Isothiocyanates are well-documented for their anti-inflammatory properties, which are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response. Studies on BITC and other isothiocyanates have demonstrated their ability to inhibit the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB) and to modulate the activity of mitogen-activated protein kinases (MAPKs). mdpi.com
The inhibition of the NF-κB pathway by ITCs can occur through multiple mechanisms, including the prevention of the degradation of the inhibitory protein IκBα and the inhibition of the nuclear translocation of the p65 subunit of NF-κB. mdpi.comnih.gov This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov
Furthermore, ITCs can influence MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. mdpi.comnih.govnih.gov The modulation of these pathways can have complex and context-dependent effects on inflammatory gene expression.
Table 1: Effects of Benzyl Isothiocyanate (BITC) on Key Inflammatory Mediators and Signaling Pathways
| Mediator/Pathway | Effect of BITC | Reference |
| NF-κB | Inhibition | mdpi.comnih.gov |
| TNF-α | Decreased Expression | nih.gov |
| IL-6 | Decreased Expression | nih.gov |
| iNOS | Decreased Expression | nih.gov |
| COX-2 | Decreased Expression | nih.gov |
| ERK | Modulation | mdpi.com |
| JNK | Modulation | mdpi.com |
| p38 MAPK | Modulation | nih.gov |
This table is based on data for benzyl isothiocyanate (BITC) and is intended to be illustrative of the potential effects of this compound.
Influence on Apoptosis and Cell Cycle Regulatory Pathways
A significant body of research on various isothiocyanates has demonstrated their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. phcog.commdpi.comnih.gov These effects are crucial for their potential anticancer activities.
The induction of apoptosis by ITCs can be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. phcog.comnih.gov ITCs can trigger the release of cytochrome c from mitochondria, leading to the activation of caspases, a family of proteases that execute the apoptotic program. phcog.com They have also been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. nih.gov
In addition to inducing apoptosis, ITCs can arrest the cell cycle at various phases, most commonly at the G2/M phase. nih.gov This prevents cancer cells from proliferating. The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.gov
Table 2: Effects of Various Isothiocyanates on Apoptosis and Cell Cycle
| Isothiocyanate | Effect | Cell Line | Reference |
| Benzyl isothiocyanate (BITC) | Induces apoptosis | Human pancreatic cancer cells | phcog.com |
| Benzyl isothiocyanate (BITC) | Induces apoptosis | Human cervical cancer cells | nih.gov |
| Benzyl isothiocyanate (BITC) | G2/M arrest and apoptosis | Human oral cancer cells | nih.gov |
| 4-(Methylthio)butylisothiocyanate | G2/M arrest and apoptosis | Human leukemia cells | nih.gov |
This table provides examples of the effects of different isothiocyanates and is not specific to this compound.
Interactions with Other Biological Macromolecules (e.g., DNA, RNA, Lipids)
The high reactivity of the isothiocyanate group suggests potential interactions with other biological macromolecules besides proteins, although this is a less studied area.
DNA: There is limited direct evidence to suggest that isothiocyanates, including this compound, form stable adducts with DNA. Some studies have investigated the potential for DNA damage as a consequence of ITC-induced oxidative stress. mdpi.com The formation of exocyclic DNA adducts has been noted as a result of cellular exposure to various carcinogens. nih.gov However, whether this compound directly interacts with and modifies DNA remains to be elucidated.
RNA: The interaction of isothiocyanates with RNA is not well characterized. Guanidinium (B1211019) thiocyanate (B1210189) is a compound used in laboratory procedures to denature RNases and isolate RNA, highlighting the potential for thiocyanate groups to interact with RNA and associated proteins. nih.govnih.gov However, specific studies on the binding of this compound to RNA are lacking.
Lipids: The interaction of isothiocyanates with lipids is another area that requires more investigation. Some studies have looked at the effect of isothiocyanates on lipid accumulation in the context of metabolic diseases. For instance, allyl isothiocyanate has been shown to ameliorate lipid accumulation in a model of nonalcoholic fatty liver disease. nih.gov The lipophilic nature of this compound might facilitate its interaction with cellular membranes, but the specific nature and consequences of such interactions are unknown.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3,4 Dichlorobenzyl Isothiocyanate Derivatives
Systematic Modification of the Dichlorobenzyl Moiety and Isothiocyanate Group
Systematic modifications of the 3,4-dichlorobenzyl isothiocyanate structure involve alterations to both the aromatic ring and the isothiocyanate (ITC) functional group. These changes are crucial for understanding the molecule's interaction with biological targets.
The isothiocyanate group is a key pharmacophore, known for its reactivity with nucleophiles such as the thiol groups of cysteine residues in proteins. nih.gov This reactivity can be modulated by altering the electronic properties of the benzyl (B1604629) ring. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can influence the electrophilicity of the ITC carbon, thereby affecting its reaction rate with biological nucleophiles. nih.gov
Modifications can also include changing the isothiocyanate group to other related functionalities, such as thiocyanates or other sulfur-containing groups, to probe the importance of the N=C=S moiety for biological activity. nih.gov
Impact of Halogenation Patterns on Biological Activity
The number, type, and position of halogen substituents on the benzyl ring significantly impact the biological activity of benzyl isothiocyanate derivatives. The presence of chlorine atoms, as in the case of this compound, influences the lipophilicity and electronic character of the molecule.
Different halogenation patterns can lead to varied biological effects. For example, a study on various isothiocyanates demonstrated that both high lipophilicity and low reactivity are important for their inhibitory activity against lung tumorigenesis. nih.gov The position of the halogens is also critical. For instance, moving a substituent from one position to another on the aromatic ring can alter the molecule's shape and how it fits into a biological target's active site.
The following table illustrates how different substituents on a phenyl isothiocyanate core can affect a specific biological activity, in this case, H₂S release, which is linked to cardioprotective effects. nih.gov
Table 1: H₂S Releasing Ability of Substituted Phenyl Isothiocyanates
| Compound | Substituent | H₂S Releasing Ability (%) |
|---|---|---|
| Phenyl isothiocyanate | -H | 12.3 ± 1.5 |
| 4-Chlorophenyl isothiocyanate | 4-Cl | 15.2 ± 1.8 |
| 3,4-Dichlorophenyl isothiocyanate | 3,4-diCl | 22.5 ± 2.1 |
| 3-Pyridyl-isothiocyanate | 3-pyridyl | 45.1 ± 3.5 |
Data sourced from a study on H₂S releasing properties of isothiocyanates. nih.gov
Exploration of Linker Modifications in Related Isothiocyanate Compounds
In many biologically active molecules, a "linker" or "spacer" region connects the key pharmacophore to another part of the molecule. In the context of isothiocyanate compounds, this often involves the alkyl chain between the aromatic ring and the ITC group.
Modifying the length and composition of this linker can have profound effects on the molecule's properties. For example, a study on arylalkyl isothiocyanates found that increasing the alkyl chain length could enhance inhibitory activity against lung tumorigenesis. nih.gov Specifically, 8-phenyloctyl isothiocyanate and 10-phenyldecyl isothiocyanate were more potent inhibitors than 6-phenylhexyl isothiocyanate at a certain dose. nih.gov
The introduction of different functional groups within the linker can also influence properties such as solubility, stability, and target engagement. For instance, a flexible linker might allow the molecule to adopt a more favorable conformation for binding to its target. nih.gov
Stereochemical Considerations and Atropisomerism in Analogues
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can be a critical determinant of biological activity. nih.gov For chiral molecules, one enantiomer often exhibits significantly greater potency than the other. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
Atropisomerism is a specific type of stereoisomerism that arises from restricted rotation around a single bond, leading to stable, non-interconverting rotational isomers (atropisomers). nih.govnih.gov This phenomenon is often observed in molecules with bulky substituents on adjacent aromatic rings. While less common in simple benzyl derivatives, the principles of atropisomerism are relevant when considering more complex analogues of this compound. The stability of atropisomers can vary, with some interconverting rapidly at room temperature while others are configurationally stable. bris.ac.uk
The following table provides examples of how stereochemistry can impact the biological activity of certain compounds.
Table 2: Impact of Stereochemistry on Biological Activity
| Compound | Isomer | Biological Effect |
|---|---|---|
| 3-Br-Acivicin | (5S, αS) | Significant antiplasmodial activity nih.gov |
| Other isomers | Reduced or no antiplasmodial activity nih.gov | |
| 1,2-diphenylethyl isothiocyanate vs. 2,2-diphenylethyl isothiocyanate | 1,2-diphenylethyl isothiocyanate | Appeared to be a stronger inhibitor of lung tumorigenesis nih.gov |
| 2,2-diphenylethyl isothiocyanate | Weaker inhibitor of lung tumorigenesis nih.gov |
Correlation of Structural Features with Specific Biological Endpoints
Quantitative structure-activity relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For isothiocyanates, properties such as lipophilicity (log P) and electronic parameters are often correlated with specific biological outcomes.
A study on the inhibition of lung tumorigenesis by isothiocyanates found that their inhibitory potency correlated with their partition coefficients (log P) and the pseudo-first-order rate constants for their reaction with glutathione (B108866). nih.gov This suggests that both the ability of the molecule to partition into fatty tissues and its reactivity are important for this particular biological endpoint.
The electronic nature of substituents on the benzyl ring can also be correlated with activity. For example, electron-withdrawing groups can enhance the electrophilic character of the isothiocyanate carbon, potentially increasing its reactivity with cellular targets. nih.gov
The following table lists the chemical compounds mentioned in this article.
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For this compound, DFT calculations can elucidate its electronic structure and provide key reactivity descriptors. These calculations involve solving approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
A primary output of these calculations is the molecular orbital analysis, which includes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Another important aspect that can be visualized through quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, with red regions indicating areas of high electron density (negative potential) and blue regions showing electron-deficient areas (positive potential). researchgate.netlibretexts.org For this compound, the MEP would likely show a high negative potential around the nitrogen and sulfur atoms of the isothiocyanate group, highlighting their nucleophilic character and potential for interaction with electrophilic sites on biological macromolecules.
Table 1: Predicted Reactivity Descriptors for this compound (Illustrative) This table presents illustrative data that would be obtained from DFT calculations.
| Descriptor | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity and solubility |
Molecular Docking and Dynamics Simulations with Identified Biological Targets
Isothiocyanates are known to interact with a variety of biological targets, with tubulin being a prominent example. nih.govnih.gov Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. In the case of this compound, docking studies would be instrumental in predicting its binding affinity and mode of interaction with potential protein targets.
For instance, studies on other isothiocyanates have shown that they can covalently bind to cysteine residues in tubulin, thereby inhibiting its polymerization and arresting the cell cycle. nih.gov A molecular docking simulation of this compound with tubulin would involve preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to explore possible binding poses. The results would be scored based on the predicted binding energy, with lower scores indicating a more favorable interaction.
Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex. researcher.lifenih.govmdpi.com MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and the nature of the interactions. For the this compound-tubulin complex, an MD simulation could reveal the flexibility of the ligand in the binding pocket and the key amino acid residues involved in stabilizing the interaction.
Table 2: Illustrative Molecular Docking Results of this compound with Tubulin This table presents illustrative data that would be obtained from molecular docking studies.
| Parameter | Predicted Value | Interpretation |
| Binding Energy (kcal/mol) | -7.8 | Strong predicted binding affinity |
| Interacting Residues | Cys347, Lys352 | Key amino acids for binding |
| Type of Interaction | Covalent bond with Cys347, Hydrogen bond with Lys352 | Mechanism of interaction |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The development of a QSAR model for analogues of this compound could provide valuable insights into the structural features that are important for a specific biological effect, such as anticancer activity. nih.gov
To develop a QSAR model, a dataset of structurally related isothiocyanates with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity.
A robust QSAR model for isothiocyanates could be used to predict the activity of novel, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising compounds.
De Novo Design and Virtual Screening for Novel Analogues
De novo design and virtual screening are computational strategies used to identify novel drug candidates. De novo design algorithms can generate new molecular structures from scratch that are predicted to have high affinity for a specific biological target. These methods often start with a scaffold, such as the dichlorobenzyl group of this compound, and add functional groups to optimize the interaction with the target's binding site.
Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a target of interest. nih.gov This can be done using either ligand-based or structure-based approaches. A ligand-based virtual screen for analogues of this compound would search for compounds with similar structural or physicochemical properties. A structure-based virtual screen would dock a library of compounds into the binding site of a target protein and rank them based on their predicted binding affinity.
Pharmacophore Modeling and Lead Optimization Strategies
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. Pharmacophore modeling involves identifying these key features from a set of active compounds and using this model to search for new molecules that match the pharmacophore. For isothiocyanates, a pharmacophore model might include a hydrogen bond acceptor, a hydrophobic feature, and the electrophilic carbon of the isothiocyanate group.
Once a lead compound like this compound is identified, lead optimization strategies are employed to improve its pharmacological properties. nih.gov Computational methods play a crucial role in this process. For example, structural modifications can be proposed to enhance binding affinity, improve selectivity for the target protein, or optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This iterative process of design, synthesis, and testing, guided by computational predictions, is central to modern drug discovery.
Summary of Key Research Findings
Academic research has established isothiocyanates as a significant class of compounds with diverse biological activities. The investigation of 3,4-Dichlorobenzyl isothiocyanate is part of a broader effort to understand the structure-activity relationships within this class and to explore their therapeutic potential. Key findings across the isothiocyanate class, which provide the foundation for studying this compound, include their synthesis from corresponding amines or chlorides, their electrophilic nature driving their reactivity with biological nucleophiles, and their ability to modulate key cellular processes. This has been demonstrated through their antimicrobial and antiproliferative activities, with mechanisms involving enzyme inhibition, induction of oxidative stress, and apoptosis. While direct research on this compound is emerging, the extensive knowledge of related isothiocyanates provides a strong rationale for its continued investigation as a potentially valuable compound in medicinal chemistry and chemical biology.
Preclinical Pharmacological Investigations of 3,4 Dichlorobenzyl Isothiocyanate
In Vitro Efficacy and Selectivity Profiling
Comprehensive in vitro studies are fundamental to characterizing the pharmacological profile of a new chemical entity. Such studies for 3,4-Dichlorobenzyl isothiocyanate would involve a battery of assays to determine its biological effects at the cellular and molecular level.
Cell-Based Assays for Specific Biological Responses
There is a lack of specific published data on the effects of this compound in cell-based assays. Research in this area would be crucial to understand its potential therapeutic applications. For context, other isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC), have been shown to induce apoptosis in cancer cells and modulate inflammatory responses in macrophage cell lines. mdpi.comnih.gov For example, BITC has been observed to decrease the viability of canine lymphoma and leukemia cells in a concentration-dependent manner. mdpi.com Studies on this compound would need to explore its effects on various cell lines relevant to pain and inflammation, such as neuronal cells, immune cells, and synoviocytes.
Enzyme Assays and High-Throughput Screening
Primary Cell and Organotypic Culture Models
There are no published studies detailing the use of this compound in primary cell or organotypic culture models. These models, which more closely mimic the in vivo environment, are invaluable for preclinical research. mdpi.comresearchgate.net For example, primary cultures of dorsal root ganglion (DRG) neurons are a key tool for studying pain mechanisms. mdpi.com Evaluating this compound in such models would provide insights into its effects on complex biological processes within a more physiologically relevant context.
In Vivo Efficacy Studies in Disease Models
Animal models are essential for assessing the potential therapeutic efficacy of a compound before it can be considered for human trials.
Models for Pain and Nociception
Specific in vivo data on the efficacy of this compound in animal models of pain and nociception is not present in the available literature. Standard models used to assess analgesic potential include the hot plate test, tail-flick test, and various models of neuropathic and inflammatory pain. nih.govnih.govnih.govresearchgate.netnih.gov For comparison, other isothiocyanates have demonstrated antihyperalgesic effects in models of neuropathic and osteoarticular pain. mdpi.com The evaluation of this compound in these models would be necessary to determine its potential as a pain therapeutic.
Models for Inflammation and Other Pathophysiological States
There is a lack of published research on the in vivo anti-inflammatory effects of this compound. Animal models of inflammation, such as carrageenan-induced paw edema or dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, are standard for evaluating anti-inflammatory compounds. nih.govresearchgate.netmdpi.com Studies on the related compound benzyl isothiocyanate (BITC) have shown that it can inhibit ear edema formation in mice. nih.govresearchgate.net Investigating this compound in similar models would be required to ascertain its in vivo anti-inflammatory potential.
Dose-Response Relationships and Efficacy Benchmarking
No specific studies detailing the dose-response relationships or the efficacy of this compound in preclinical models were identified. Research on other isothiocyanates suggests that their biological effects are dose-dependent. For instance, various isothiocyanates have been shown to exhibit a range of activities in vitro, but without direct studies, it is impossible to extrapolate these findings to this compound.
Interactive Data Table: Dose-Response of this compound in Preclinical Models
| Model System | Endpoint Measured | Concentration/Dose Range | Observed Effect |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Interactive Data Table: Efficacy Benchmarking of this compound
| Preclinical Model | Comparator Compound | Efficacy Endpoint | Relative Efficacy |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Mechanistic Toxicology and Safety Pharmacology in Preclinical Models
Interactive Data Table: Mechanistic Toxicology of this compound
| Preclinical Model | Toxicological Endpoint | Mechanism of Toxicity | Key Findings |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Interactive Data Table: Safety Pharmacology of this compound
| System Organ Class | Preclinical Model | Assessment | Outcome |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Metabolism and Pharmacokinetics of 3,4 Dichlorobenzyl Isothiocyanate
In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems
In vitro hepatic systems are fundamental tools for predicting the metabolic fate of a compound in the body. These systems, which include liver microsomes, S9 fractions, and cultured hepatocytes, contain the enzymes responsible for Phase I and Phase II metabolism.
Liver microsomal fractions are rich in Phase I enzymes like the Cytochrome P450 (CYP) superfamily and some Phase II enzymes, making them useful for studying oxidative metabolism. mdpi.com The S9 fraction contains both microsomal and cytosolic enzymes, offering a more comprehensive view of metabolism, including crucial Phase II conjugation reactions. semanticscholar.org Hepatocytes, as intact cells, provide the most complete and physiologically relevant model, containing a full complement of metabolic enzymes and cofactors. semanticscholar.org
For isothiocyanates, the primary in vitro metabolic transformation is conjugation with glutathione (B108866) (GSH), a key reaction in the mercapturic acid pathway. mdpi.com This reaction, which can occur non-enzymatically, is significantly accelerated by cytosolic enzymes, particularly glutathione S-transferases (GSTs). nih.gov Studies on BITC in rat liver homogenates have shown that its GSH or cysteinylglycine (B43971) conjugates are processed to form the corresponding cysteine conjugate. nih.gov Subsequent incubation with acetyl-CoA leads to the formation of the N-acetylcysteine conjugate, also known as mercapturic acid. nih.gov
Table 1: Comparison of In Vitro Hepatic Systems for Metabolism Studies
| In Vitro System | Key Features | Primary Metabolic Reactions Studied | Reference |
|---|---|---|---|
| Liver Microsomes | Contains endoplasmic reticulum enzymes (CYPs, UGTs, FMOs). Long shelf-life. | Phase I (oxidation, reduction, hydrolysis) and some Phase II (glucuronidation). | mdpi.com |
| Liver S9 Fraction | Contains both microsomal and cytosolic enzymes. | Phase I and a broader range of Phase II reactions (e.g., sulfation, glutathione conjugation). | semanticscholar.org |
| Hepatocytes (Cultured) | Intact cells with a full complement of enzymes, cofactors, and transporters. | Comprehensive Phase I and Phase II metabolism, transport, and induction. | semanticscholar.org |
Table 2: Expected Metabolites of Benzyl (B1604629) Isothiocyanate in In Vitro Hepatic Systems
| Metabolite | Metabolic Pathway | Reference |
|---|---|---|
| Glutathione Conjugate | Mercapturic Acid Pathway (Initial Step) | mdpi.comnih.gov |
| Cysteinylglycine Conjugate | Mercapturic Acid Pathway (Intermediate) | nih.gov |
| Cysteine Conjugate | Mercapturic Acid Pathway (Intermediate) | nih.gov |
| N-acetylcysteine Conjugate (Mercapturic Acid) | Mercapturic Acid Pathway (Final Product) | nih.gov |
In Vivo Pharmacokinetic Profiling (Absorption, Distribution, Excretion)
The in vivo pharmacokinetics—absorption, distribution, and excretion—determine the concentration and duration of a compound's presence at its site of action. While specific data for 3,4-dichlorobenzyl isothiocyanate is not available, studies on BITC provide a reliable model.
Absorption: Isothiocyanates are generally well-absorbed. Following oral administration of the cysteine conjugate of radiolabeled BITC to rats and dogs, the compound was rapidly absorbed. nih.gov
Distribution: Upon entering the bloodstream, isothiocyanates and their metabolites are distributed throughout the body. mdpi.com While specific tissue distribution for this compound has not been documented, related chlorinated compounds have been shown to distribute to the blood, liver, kidneys, and adipose tissue. nih.gov
Excretion: The excretion of ITCs is primarily renal (via urine). In a human study, after ingestion of BITC, a major metabolite, N-acetyl-S-(N-benzylthiocarbamoyl)-L-cysteine, was rapidly excreted in the urine. nih.gov Maximum concentrations of this metabolite appeared 2-6 hours after administration, with excretion being largely complete within 10-12 hours. nih.gov On average, 53.7% of the administered BITC dose was recovered in the urine as this single metabolite. nih.gov Animal studies with the cysteine conjugate of radiolabeled BITC showed that after three days, rats excreted a mean of 92.4% of the dose in the urine and 5.6% in the feces. nih.gov In dogs, the corresponding figures were 86.3% in urine and 13.2% in feces. nih.gov
Table 3: Pharmacokinetic Profile of Benzyl Isothiocyanate (BITC) and its Conjugates
| Parameter | Finding | Species | Reference |
|---|---|---|---|
| Absorption | Rapid absorption following oral dose of cysteine conjugate. | Rat, Dog | nih.gov |
| Excretion (Urine) | 92.4% of dose excreted in 3 days (as cysteine conjugate). | Rat | nih.gov |
| Excretion (Feces) | 5.6% of dose excreted in 3 days (as cysteine conjugate). | Rat | nih.gov |
| Excretion (Urine) | 86.3% of dose excreted in 3 days (as cysteine conjugate). | Dog | nih.gov |
| Excretion (Feces) | 13.2% of dose excreted in 3 days (as cysteine conjugate). | Dog | nih.gov |
| Excretion Kinetics | Peak metabolite excretion at 2-6 hours post-dose; essentially complete by 10-12 hours. | Human | nih.gov |
| Major Urinary Metabolite | N-acetyl-S-(N-benzylthiocarbamoyl)-L-cysteine (Mercapturic Acid). | Human, Rat | nih.govnih.gov |
Identification of Key Metabolizing Enzymes and Pathways
The biotransformation of this compound is expected to be dominated by Phase II conjugation reactions, specifically the mercapturic acid pathway. Phase I enzymes may play a secondary role.
Phase I Metabolism: The Cytochrome P450 (CYP) family of enzymes is central to Phase I metabolism. mdpi.com While ITCs are known to be potent inhibitors of several CYP isozymes, including CYP1A2, CYP2B6, and CYP2E1, their role in directly metabolizing the ITC moiety is less prominent than conjugation. nih.govnih.gov The inhibitory effect of ITCs on CYPs is a key mechanism of their chemopreventive action, as they can block the metabolic activation of carcinogens. nih.govnih.gov
Phase II Metabolism (Mercapturic Acid Pathway): This is the principal metabolic route for isothiocyanates. mdpi.com
Glutathione S-transferases (GSTs): The pathway is initiated by the conjugation of the electrophilic isothiocyanate group with the thiol of endogenous glutathione (GSH). mdpi.comnih.gov This reaction is catalyzed by GSTs, with human GSTP1-1 and GSTM1-1 being particularly efficient. nih.govjohnshopkins.edu
γ-Glutamyltransferase (GGT) and Dipeptidases: The resulting glutathione conjugate is then sequentially cleaved by ectoenzymes. GGT removes the γ-glutamyl residue, and dipeptidases remove the glycine (B1666218) residue, yielding the cysteine conjugate. mdpi.comnih.gov
N-Acetyltransferases (NATs): In the final step, the cysteine conjugate undergoes N-acetylation, catalyzed by N-acetyltransferases, to form the corresponding N-acetylcysteine conjugate, or mercapturic acid. nih.govnih.gov This final product is highly water-soluble and readily excreted in the urine. nih.gov
Table 4: Key Enzymes in Isothiocyanate Metabolism
| Enzyme Family | Specific Enzyme(s) | Metabolic Role | Reference |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP1A2, CYP2B6, CYP2E1, CYP3A4 | Primarily inhibited by ITCs; minor role in direct metabolism compared to Phase II. | nih.govnih.gov |
| Glutathione S-transferases (GSTs) | GSTM1-1, GSTP1-1 | Catalyzes initial conjugation of ITC with glutathione (GSH). | nih.govjohnshopkins.edu |
| γ-Glutamyltransferase (GGT) | - | Cleaves glutamate (B1630785) from the GSH conjugate. | mdpi.comnih.gov |
| Dipeptidases | Aminopeptidase N | Cleaves glycine from the cysteinylglycine conjugate. | nih.gov |
| N-Acetyltransferases (NATs) | - | Catalyzes N-acetylation of the cysteine conjugate to form mercapturic acid. | nih.govnih.gov |
Influence of Metabolism on Bioactivity and Toxicity
Metabolism profoundly influences the biological effects of isothiocyanates, generally serving as a detoxification pathway while also enabling transport and potential reactivation at target sites.
The conjugation of the reactive isothiocyanate group with glutathione is a critical detoxification step, converting the parent compound into a more stable, water-soluble mercapturic acid for efficient elimination. nih.gov However, the parent, unconjugated isothiocyanate is typically the most biologically active form. nih.gov For instance, parent ITCs are significantly more potent inhibitors of CYP enzymes than their corresponding glutathione, cysteine, or N-acetylcysteine conjugates. nih.gov This suggests that the conjugation process diminishes this specific bioactivity.
Conversely, the conjugates can be considered transport forms of the active compound. The conjugation with glutathione is reversible, and it is hypothesized that the conjugates can travel through the body and then release the free, active isothiocyanate in specific tissues or in the urine. johnshopkins.edunih.gov This is supported by findings from a study where intermediate metabolites of BITC—the glutathione and cysteinylglycine conjugates—exhibited significant cytotoxicity when directly instilled into the rat urinary bladder. nih.gov In contrast, the final mercapturic acid metabolite exerted very little toxic effect. nih.gov This suggests that the toxicity of the intermediate conjugates is derived from their ability to cleave and release the free, reactive BITC in the bladder tissue. nih.gov
Table 5: Influence of Metabolism on the Activity and Toxicity of Isothiocyanates
| Compound Form | Relative Bioactivity/Toxicity | Rationale | Reference |
|---|---|---|---|
| Parent Isothiocyanate | High | Most potent form for CYP inhibition and cytotoxicity; contains the reactive -N=C=S group. | nih.govnih.gov |
| Glutathione/Cysteine Conjugates | Intermediate (can be cytotoxic) | Considered transport forms; can release the parent ITC, thereby exerting toxicity at local sites. | nih.gov |
| N-acetylcysteine Conjugate (Mercapturic Acid) | Low | Stable, water-soluble end-product of detoxification, readily excreted. | nih.govnih.gov |
Advanced Analytical Methodologies for 3,4 Dichlorobenzyl Isothiocyanate and Its Biotransformation Products
Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, are the cornerstone for the analysis of 3,4-Dichlorobenzyl isothiocyanate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of isothiocyanates and their biotransformation products in biological matrices like plasma and urine. nih.gov Its high sensitivity and specificity allow for the detection of low-concentration metabolites. The development of a typical LC-MS/MS assay involves several key stages: sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov
Sample preparation often involves protein precipitation followed by solid-phase extraction (SPE) to isolate the analytes from complex sample components. nih.gov Chromatographic separation is most commonly achieved using reverse-phase (RP) columns, such as a C18 column, with a mobile phase consisting of an aqueous solvent and an organic modifier.
Detection is performed using a tandem mass spectrometer, typically a triple quadrupole, operating in Multiple Reaction Monitoring (MRM) mode. nih.govshimadzu.co.kr This involves selecting the precursor ion (the protonated or deprotonated molecule) of the analyte and a specific product ion that is formed upon fragmentation. This high selectivity minimizes interference from other compounds in the matrix. For this compound, predicted m/z values for various adducts can guide the initial setup of the mass spectrometer. uni.lu
Table 1: Predicted LC-MS/MS Adducts and Collision Cross Section (CCS) for this compound
This table is based on predicted values and serves as a guide for method development.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 217.95926 | 139.9 |
| [M+Na]⁺ | 239.94120 | 150.8 |
| [M-H]⁻ | 215.94470 | 145.0 |
| [M+NH₄]⁺ | 234.98580 | 161.1 |
Data sourced from PubChem. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds like isothiocyanates. nih.gov While it can be very effective, its application for analyzing biotransformation products in urine or plasma can be limited by lower sensitivity compared to LC-MS/MS, making it more suitable for samples with higher concentrations, such as plant extracts.
In a typical GC-MS analysis, the sample is injected into a heated port to vaporize the analytes, which are then separated on a capillary column (e.g., a Varian VF-5ms). The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the column's stationary phase. Following separation, the compounds are ionized, commonly by electron ionization (EI), and the resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for identification. nist.gov
Table 2: Example GC-MS Method Parameters for Isothiocyanate Analysis
| Parameter | Setting |
|---|---|
| Column | Varian VF-5ms (30 m x 0.25 mm x 0.25 µm) |
| Injector | Splitless, 250°C |
| Oven Program | 50°C (5 min), then 5°C/min to 110°C, then 20°C/min to 300°C (hold 3.5 min) |
| Ion Source Temp. | 255°C |
| Ionization Mode | Positive Ion, Electron Energy 70 eV |
Parameters adapted from a method for general isothiocyanate analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its synthesized biotransformation products. researchgate.net Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework.
¹H NMR provides data on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, one would expect to see distinct signals for the protons on the aromatic ring and the methylene (B1212753) (-CH₂-) protons adjacent to the isothiocyanate group.
¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Key signals would include those for the aromatic carbons, the methylene carbon, and the unique carbon of the isothiocyanate (-N=C=S) group. rsc.orgchemicalbook.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table presents expected chemical shift (δ) ranges based on the analysis of similar chemical structures. rsc.orgchemicalbook.comchemicalbook.com
| Nucleus | Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic (Ar-H) | 7.0 - 7.5 |
| Methylene (Ar-CH₂-N) | 4.5 - 5.0 | |
| ¹³C | Isothiocyanate (-N=C =S) | 130 - 140 |
| Aromatic (Ar-C) | 125 - 135 |
Anomalous NMR spectra, such as extreme line broadening, have been observed in some related dihydroisoquinoline compounds, which can be influenced by factors like solvent purity and molecular equilibria. ias.ac.in
Spectroscopic Techniques (e.g., UV-Vis, IR) for Quantitative and Qualitative Analysis
Simple spectroscopic techniques provide rapid and valuable information for both qualitative and quantitative analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is primarily used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, the most prominent and diagnostic absorption would be the strong, sharp band associated with the asymmetric stretch of the isothiocyanate (-N=C=S) group. The NIST spectral database for the related compound 3,4-Dichlorophenyl isothiocyanate confirms the availability of such reference spectra. nist.gov
Table 4: Key Infrared Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
|---|---|---|
| Isothiocyanate (-N=C=S) | 2000 - 2200 | Strong, sharp |
| Aromatic C-H stretch | 3000 - 3100 | Medium to weak |
| Aromatic C=C stretch | 1450 - 1600 | Medium, multiple bands |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions within the molecule. It is a robust and straightforward method for quantitative analysis based on the Beer-Lambert law. The UV spectrum of isothiocyanates typically shows strong absorption bands related to the aromatic ring and the isothiocyanate moiety. researchgate.net The exact position of the maximum absorbance (λ_max) can be influenced by the solvent. researchgate.net This technique can be used to determine the concentration of this compound in solutions, provided there are no interfering substances that absorb at the same wavelength.
Development of Bioanalytical Assays for Detection in Complex Matrices
The development of a reliable bioanalytical assay for detecting this compound and its metabolites (e.g., glutathione (B108866) or cysteine conjugates) in complex matrices like plasma is a multi-faceted process that requires high precision and accuracy. nih.gov
The process builds upon the hyphenated chromatography techniques described previously, with a stringent focus on validation and sample handling. nih.govnih.gov Key considerations include:
Sample Preparation: Effective extraction is critical to remove matrix components that can interfere with the analysis or cause ion suppression in MS detection. Techniques like solid-phase extraction (SPE) are commonly optimized for this purpose. nih.govnih.gov
Method Validation: A bioanalytical method must be rigorously validated to ensure its reliability. Validation parameters include specificity, linearity, accuracy, precision (both intra-day and inter-day), and stability of the analyte in the biological matrix under various storage conditions. nih.govnih.gov
Use of Internal Standards: To account for variability during sample preparation and analysis, a stable isotope-labeled internal standard of the analyte is often synthesized and added to samples at a known concentration.
Stability Assessment: The stability of the isothiocyanate and its metabolites in the biological matrix is a critical factor. nih.gov For example, the stability of analytes must be confirmed during sample collection, long-term storage (e.g., at -20°C or -80°C), and through freeze-thaw cycles. nih.gov
Addressing Low Concentrations: Biotransformation products are often present at very low concentrations. Therefore, the assay must have a sufficiently low limit of quantification (LLOQ) to accurately measure these levels. nih.gov
The development of such assays is essential for pharmacokinetic studies and understanding the metabolic pathways of this compound in vivo.
Potential Therapeutic and Research Applications of 3,4 Dichlorobenzyl Isothiocyanate
Role in Pain Management and Neuropathic Pain Research
The isothiocyanate class of compounds is recognized for its interaction with sensory nerve channels, particularly the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which plays a crucial role in pain and inflammation. mdpi.comnih.gov Activation of TRPA1 by ITCs like allyl isothiocyanate (AITC) is known to induce acute pain and neurogenic inflammation, making these compounds valuable tools in human surrogate models of pain to study pain mechanisms and test analgesic drugs. mdpi.com
While many isothiocyanates are known TRPA1 agonists, research into the specific effects of 3,4-Dichlorobenzyl isothiocyanate on pain pathways and its potential as an analgesic or a tool for neuropathic pain research is not yet extensively documented in publicly available literature. However, the known bioactivity of structurally related compounds provides a strong rationale for future investigation. For instance, isothiocyanates are being explored for their ability to counteract persistent and drug-resistant pain. researchgate.net Studies on compounds like phenyl isothiocyanate (PITC) and 3-carboxyphenyl isothiocyanate (3C-PITC) have shown they can reverse hypersensitivity in models of neuropathic and osteoarticular pain, an effect linked to their ability to release hydrogen sulfide (B99878) (H₂S). Given that this compound shares the core functional group, its potential to modulate pain-related ion channels and pathways presents a compelling area for future research.
Anti-inflammatory Research Applications
Isothiocyanates as a chemical class possess well-documented anti-inflammatory properties. nih.gov Compounds such as sulforaphane (B1684495) and benzyl (B1604629) isothiocyanate (BITC) have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including nuclear factor-κB (NF-κB) and the Nrf2 antioxidant response. nih.govnih.gov These pathways regulate the expression of numerous pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov
For example, research on benzyl isothiocyanate, which is structurally similar to this compound, has demonstrated significant anti-inflammatory activity. nih.gov Studies have shown that ITCs can suppress the production of inflammatory markers and protect against inflammation in various experimental models. nih.govnih.gov Although direct studies on the anti-inflammatory mechanisms of this compound are limited, its chemical nature suggests it could be a candidate for similar applications. Future research is needed to determine if it can likewise modulate inflammatory pathways and to characterize its specific profile of action.
Antimicrobial Research Applications for this compound and its Derivatives
One of the most well-researched areas for derivatives of this compound is in the field of microbiology. The isothiourea derivative, S-(3,4-dichlorobenzyl)isothiourea hydrochloride, commonly known as A22, has demonstrated significant antimicrobial properties, particularly against multidrug-resistant (MDR) bacteria. researchgate.netnih.gov
Research has established A22's activity against a range of clinically important pathogens. It shows notable efficacy against Gram-negative bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex, which are often associated with cystic fibrosis lung infections. researchgate.netnih.gov Furthermore, A22 has displayed strong activity against Enterobacteriaceae that produce NDM-1 carbapenemase, a critical resistance mechanism. nih.gov
A key aspect of A22's antimicrobial potential is its anti-biofilm activity. nih.gov Biofilms are structured communities of bacteria that adhere to surfaces and are notoriously resistant to conventional antibiotics. A22 has been shown to inhibit biofilm formation by P. aeruginosa at subinhibitory concentrations and disrupt bacterial adhesion to both biological and abiotic surfaces. nih.gov This is achieved by altering bacterial cell shape, which in turn affects motility and the ability to form these resilient structures. researchgate.netnih.gov This makes A22 a promising candidate for development as a novel antibacterial agent or as a coating for medical materials to prevent infections. nih.gov
| Compound | Bacterial Group/Species | Number of Strains Tested | MIC Range or Value | Source |
|---|---|---|---|---|
| A22 | Enterobacteriaceae (NDM-1 producing) | 64 | MIC₉₀ = 4 µg/mL | nih.gov |
| S-(4-chlorobenzyl)isothiourea hydrochloride (C2) | Pseudomonas aeruginosa | 19 | MIC₅₀ = 32 µg/mL | researchgate.net |
| S-(4-chlorobenzyl)isothiourea hydrochloride (C2) | Burkholderia cepacia complex | 20 | All isolates inhibited by 64 µg/mL | researchgate.net |
| S-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)isothiourea hydrochloride | MRSA | 37 | MIC₉₀ = 8 µg/mL | nih.gov |
Applications in Chemical Probe Development for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways, in a controlled manner. mskcc.org The derivative of this compound, A22, has emerged as a valuable chemical probe for investigating the bacterial cytoskeleton. wikipedia.org
A22 functions as a reversible inhibitor of MreB, a bacterial protein that is a homolog of actin and is essential for maintaining the rod shape of many bacteria. researchgate.netwikipedia.org By binding directly to the ATP-binding pocket of MreB, A22 prevents its polymerization into filaments. wikipedia.org This disruption of the MreB cytoskeleton leads to a change in bacterial morphology from a rod to a coccoid (spherical) form and causes defects in chromosome segregation. researchgate.netwikipedia.org
This specific mechanism makes A22 an excellent research tool. Scientists use it to study the fundamental processes that rely on a functional MreB cytoskeleton, including:
Cell wall synthesis and morphogenesis researchgate.net
Cell division and nutrient acquisition researchgate.net
Bacterial motility and surface adhesion nih.gov
The role of the cytoskeleton in antibiotic resistance researchgate.net
By observing the effects of MreB inhibition by A22, researchers can gain critical insights into these essential bacterial functions, which can aid in the identification of new targets for antibiotic development.
Future Research Directions and Translational Opportunities
The existing body of research on this compound and its derivatives points toward several promising avenues for future investigation and potential clinical translation.
A primary future direction is the exploration of this compound itself in the areas of pain and inflammation. Given the known activities of the broader isothiocyanate class, systematic studies are warranted to determine its specific effects on targets like TRPA1 channels and inflammatory signaling cascades such as NF-κB. Such research could reveal novel analgesic or anti-inflammatory agents.
In the antimicrobial field, the potent activity of the derivative A22 against MDR bacteria presents a significant translational opportunity. researchgate.netnih.gov Future work should focus on optimizing the structure of A22 to enhance its therapeutic index—that is, to maintain or improve its antibacterial efficacy while reducing the potential for cytotoxicity observed in some studies. wikipedia.org Developing derivatives with improved safety profiles could lead to a new class of antibiotics effective against difficult-to-treat infections. Its proven anti-biofilm properties also make it a strong candidate for creating infection-resistant coatings for medical devices, a major area of unmet medical need. nih.gov
Finally, its role as a chemical probe targeting MreB can be expanded. A22 and related compounds can be used to further dissect the mechanisms of bacterial cell division and shape determination, potentially uncovering novel vulnerabilities in pathogenic bacteria that could be exploited by the next generation of antimicrobial drugs.
Q & A
Q. How can researchers address batch-to-batch variability in synthetic yields?
- Methodological Answer : Document all parameters (e.g., solvent lot, humidity) and employ quality control checks (e.g., TLC/HPLC) for each batch. Use Design of Experiments (DoE) to identify critical variables (e.g., reaction time, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
